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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—

Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—utilizing a tricosanoate internal

standard for accurate quantification of lipids. This document is intended to guide researchers in

selecting and performing the appropriate lipid extraction technique for their specific research

needs.

Introduction
Accurate quantification of lipids is essential for understanding their role in cellular processes,

disease pathogenesis, and for the development of lipid-based therapeutics. The use of an

internal standard is crucial for reliable quantification as it corrects for variations in sample

handling, extraction efficiency, and instrument response. Tricosanoate (C23:0), either as a free

fatty acid, methyl ester, or ethyl ester, is an ideal internal standard for lipid analysis because it

is not naturally abundant in most biological samples and exhibits similar chemical properties to

many endogenous lipids.[1]

This document outlines the principles, protocols, and expected outcomes for the Folch, Bligh

and Dyer, and MTBE lipid extraction methods with the incorporation of a tricosanoate internal

standard.
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Data Presentation: Comparative Recovery of Lipid
Classes
The choice of extraction method can significantly impact the recovery of different lipid classes.

The following table summarizes the expected recovery efficiencies of the Folch, Bligh and Dyer,

and MTBE methods for various lipid categories. It is important to note that actual recovery rates

can vary depending on the specific sample matrix and experimental conditions.

Lipid Class
Folch Method
Recovery

Bligh and Dyer
Method Recovery

MTBE Method
Recovery

Phosphatidylcholines

(PC)
High (90-98%)[2]

High (similar to Folch)

[2]

High (similar to Folch)

[2]

Phosphatidylethanola

mines (PE)
High (90-98%)[2]

High (similar to Folch)

[2]

High (similar to Folch)

[2]

Phosphatidylinositols

(PI)
Good (67-81%)[2] Good

Higher than Folch (up

to 81%)[2]

Triacylglycerols (TAG) High High High

Cholesterol Esters

(CE)
High High High

Sphingomyelins (SM) High High High

Ceramides (Cer) Good Good
Slightly higher than

Bligh & Dyer[2]

Free Fatty Acids (FFA) Good Good Good

Experimental Protocols
Materials and Reagents

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Methyl-tert-butyl ether (MTBE,

HPLC grade), Hexane (GC grade), Isopropanol (HPLC grade)

Internal Standard: Tricosanoic acid (C23:0), Methyl tricosanoate, or Ethyl tricosanoate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://www.benchchem.com/product/b1255869?utm_src=pdf-body
https://www.benchchem.com/product/b1255869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other Reagents: 0.9% NaCl solution (w/v), Ultrapure water, Boron trifluoride (BF3) in

methanol (14%), Sodium hydroxide (methanolic solution), Anhydrous sodium sulfate

Glassware: Glass test tubes with PTFE-lined screw caps, Pasteur pipettes, Volumetric flasks

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporation system, Heating block or water

bath

Preparation of Internal Standard Stock Solution
Accurately weigh 10 mg of tricosanoate (e.g., ethyl tricosanoate).

Dissolve in 10 mL of an appropriate solvent (e.g., hexane or chloroform) to prepare a 1

mg/mL stock solution.[1]

Store the stock solution at -20°C.

Prepare working solutions by diluting the stock solution to the desired concentration for

spiking into samples.

Protocol 1: Modified Folch Method
The Folch method is a widely used liquid-liquid extraction technique that utilizes a chloroform

and methanol mixture to extract lipids from a biological sample.[1]

Procedure:

Sample Preparation: Place a known amount of sample (e.g., 100 µL of plasma or a specified

mass of tissue homogenate) into a glass test tube.[1]

Internal Standard Spiking: Add a precise volume of the tricosanoate internal standard

working solution to the sample.

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[1]

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and

to disrupt lipid-protein complexes.
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Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1] Vortex

for another minute.

Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes. This will result in two

distinct phases: a lower organic phase (chloroform) containing the lipids and an upper

aqueous phase (methanol/water).[1]

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass

Pasteur pipette, avoiding the protein interface.

Drying: Dry the extracted lipids under a gentle stream of nitrogen at 40°C.[1]

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent

analysis (e.g., hexane for GC-MS or isopropanol/acetonitrile/water for LC-MS).

Sample Preparation Extraction Lipid Recovery Analysis

Biological Sample Add Tricosanoate
Internal Standard

Add Chloroform:Methanol
(2:1, v/v) Vortex Vigorously Add 0.9% NaCl Vortex Centrifuge (2000 x g) Collect Lower

Organic Phase Dry Under Nitrogen Reconstitute in
Analysis Solvent GC-MS or LC-MS Analysis

Click to download full resolution via product page

Workflow for the modified Folch lipid extraction method.

Protocol 2: Bligh and Dyer Method
The Bligh and Dyer method is another classic lipid extraction technique, often preferred for

samples with high water content. It uses a different ratio of chloroform, methanol, and water.

Procedure:

Sample Preparation: To 1 mL of an aqueous sample (e.g., cell suspension or plasma), add

the tricosanoate internal standard.

Solvent Addition (Step 1): Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and

vortex well.
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Solvent Addition (Step 2): Add 1.25 mL of chloroform and vortex well.

Phase Separation: Add 1.25 mL of ultrapure water and vortex well.

Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase

separation.

Lipid Collection: Carefully remove the lower organic phase containing the lipids.

Drying: Evaporate the solvent under a stream of nitrogen.

Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical

method.

Sample Preparation Extraction Lipid Recovery Analysis

Aqueous Sample Add Tricosanoate
Internal Standard

Add Chloroform:Methanol
(1:2, v/v) & Vortex

Add Chloroform
& Vortex Add Water & Vortex Centrifuge (1000 x g) Collect Lower

Organic Phase Dry Under Nitrogen Reconstitute in
Analysis Solvent GC-MS or LC-MS Analysis

Click to download full resolution via product page

Workflow for the Bligh and Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method
The MTBE method is a more recent development that offers a safer alternative to chloroform-

based extractions. Due to the lower density of MTBE, the lipid-containing organic phase forms

the upper layer, simplifying its collection.[2]

Procedure:

Sample Preparation: Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold

methanol.

Internal Standard Spiking: Add a precise volume of the tricosanoate internal standard

working solution to 300 µL of the homogenate.
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Solvent Addition: Add 1 mL of MTBE.

Extraction: Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes.

Phase Separation: Add 250 µL of ice-cold water, vortex for 1 minute, and centrifuge at

14,000 x g for 5 minutes at 20°C.

Lipid Collection: Collect the upper organic phase.

Drying: Evaporate the solvent under a stream of nitrogen.

Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical

method.
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Sample Preparation Extraction Lipid Recovery Analysis

Tissue Homogenate
in Methanol

Add Tricosanoate
Internal Standard Add MTBE Sonicate & Agitate Add Water & Vortex Centrifuge (14,000 x g) Collect Upper

Organic Phase Dry Under Nitrogen Reconstitute in
Analysis Solvent GC-MS or LC-MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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